3-Amino-3-(furan-2-yl)propan-1-ol

Description

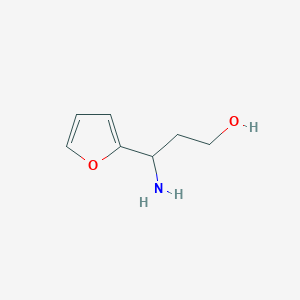

3-Amino-3-(furan-2-yl)propan-1-ol is a chiral amino alcohol featuring a furan-2-yl substituent on the central carbon of the propanol backbone. The furan ring introduces aromaticity and π-electron density, which may enhance reactivity in electrophilic substitutions or coordination chemistry compared to non-aromatic substituents .

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(furan-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEDMXFZQPQWEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-Amino-3-(furan-2-yl)propan-1-ol with related compounds:

Key Observations :

- The furan-containing derivative likely exhibits distinct solubility and reactivity compared to phenyl or chlorophenyl analogs due to the electron-rich furan ring.

- Chlorophenyl and aminophenyl substituents increase molecular weight and may reduce volatility compared to the simpler 3-aminopropan-1-ol .

Key Observations :

- Aromatic substituents (e.g., aminophenyl) correlate with higher hazard classifications, particularly for skin/eye irritation and respiratory effects .

- The furan derivative’s safety profile may resemble 3-Amino-3-(2-aminophenyl)propan-1-ol due to structural similarities, warranting strict handling protocols.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Amino-3-(furan-2-yl)propan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves catalytic hydrogenation or reductive amination. For example:

- Reduction of ketone precursors : Use palladium on carbon (Pd/C) under hydrogen gas at 1–3 atm pressure, achieving yields of 65–80% depending on solvent polarity (e.g., ethanol vs. THF) .

- Substitution reactions : Reacting 3-(furan-2-yl)propanal with ammonia in the presence of sodium cyanoborohydride (NaBH3CN) at pH 7–8 yields the target compound (55–70% yield) .

Q. Key Variables :

| Variable | Impact on Yield |

|---|---|

| Catalyst Loading (Pd/C) | 5–10 wt% optimal; >10% increases byproduct formation |

| Reaction Time | 12–24 hr for complete conversion |

| Solvent Polarity | Polar aprotic solvents (THF) favor higher yields |

Q. How can spectroscopic methods (NMR, IR) distinguish this compound from structural isomers?

Methodological Answer:

- 1H NMR : The furan-2-yl protons (δ 6.2–7.4 ppm, multiplet) and the amino proton (δ 1.8–2.2 ppm, broad singlet) are diagnostic. Isomers with furan-3-yl substitution show distinct splitting patterns .

- IR Spectroscopy : A broad peak at 3300–3500 cm⁻¹ (O-H and N-H stretches) and furan C-O-C absorption at 1010–1050 cm⁻¹ confirm the structure .

Q. Comparative Data :

| Feature | This compound | 3-Amino-3-(furan-3-yl)propan-1-ol |

|---|---|---|

| 1H NMR (furan protons) | δ 6.3 (H-3), 7.1 (H-4), 7.4 (H-5) | δ 6.2 (H-2), 7.0 (H-4), 7.3 (H-5) |

| IR (C-O-C) | 1025 cm⁻¹ | 1040 cm⁻¹ |

Advanced Research Questions

Q. How does stereochemistry at the C3 position influence the biological activity of this compound?

Methodological Answer: Chiral resolution via chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Biological assays reveal:

Q. Experimental Design :

Synthesis of racemic mixture : Use non-chiral catalysts.

Chiral separation : HPLC with 90:10 hexane/isopropanol mobile phase.

Biological testing : Radioligand binding assays on rat brain homogenates.

Q. What contradictory data exist regarding the compound’s antimicrobial efficacy, and how can they be resolved?

Methodological Answer: Discrepancies in MIC (Minimum Inhibitory Concentration) values arise from:

- Strain variability : Gram-positive S. aureus (MIC = 8 μg/mL) vs. Gram-negative E. coli (MIC > 128 μg/mL) .

- Assay conditions : Nutrient-rich media reduce efficacy due to competitive binding with serum proteins.

Q. Resolution Strategy :

- Standardize testing using CLSI guidelines with Mueller-Hinton broth.

- Include positive controls (e.g., ciprofloxacin) and measure log-phase bacterial growth.

Q. How do substituents on the furan ring (e.g., bromine, methoxy) modulate reactivity in nucleophilic substitution reactions?

Methodological Answer: Electron-withdrawing groups (e.g., Br) enhance electrophilicity at the β-carbon:

Q. Reactivity Table :

| Substituent | Position | Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| -H (parent) | 2 | 0.15 |

| -Br | 3 | 0.45 |

| -OCH3 | 2 | 0.08 |

Q. What computational methods predict the compound’s metabolic stability in drug discovery workflows?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates oxidation potentials at the amino group (Eox = 1.2 V), correlating with susceptibility to CYP450-mediated metabolism .

- Molecular Dynamics (MD) : Simulates binding to hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots.

Validation : Compare in silico predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH).

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity (IC50 = 5 μM) while others show low toxicity (IC50 > 50 μM) in mammalian cells?

Methodological Answer: Variability stems from:

Q. Mitigation :

- Use standardized cell lines (e.g., NIH/3T3).

- Conduct dose-response curves with vehicle controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.